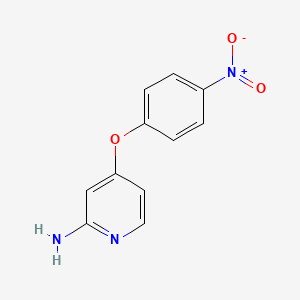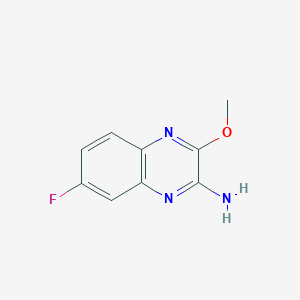
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile is an organic compound characterized by the presence of a cyano group, a methyl group, a trimethylsilyloxy group, and a decyne backbone
Méthodes De Préparation
The synthesis of 2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decyne Backbone: The decyne backbone can be synthesized through a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the decyne backbone is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.
Addition of the Trimethylsilyloxy Group: The trimethylsilyloxy group can be added through a silylation reaction, where a hydroxyl group on the decyne backbone is converted to a trimethylsilyloxy group using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.
Analyse Des Réactions Chimiques
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming corresponding substituted products.
Hydrolysis: The trimethylsilyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl group.
Applications De Recherche Scientifique
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile involves its interaction with molecular targets through various pathways. The cyano group can participate in nucleophilic addition reactions, while the trimethylsilyloxy group can undergo hydrolysis to release a hydroxyl group, which can further react with other molecules. The decyne backbone provides a rigid structure that can influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile can be compared with similar compounds such as:
4-Cyano-2-methyl-5-decyne: Lacks the trimethylsilyloxy group, resulting in different reactivity and applications.
2-Methyl-4-trimethylsilyloxy-5-decyne:
4-Cyano-5-decyne: Lacks both the methyl and trimethylsilyloxy groups, leading to distinct properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various chemical and industrial processes.
Propriétés
Formule moléculaire |
C15H27NOSi |
|---|---|
Poids moléculaire |
265.47 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile |
InChI |
InChI=1S/C15H27NOSi/c1-7-8-9-10-11-15(13-16,12-14(2)3)17-18(4,5)6/h14H,7-9,12H2,1-6H3 |
Clé InChI |
VCQSDYSEIKZYOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC(CC(C)C)(C#N)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B8612737.png)






![3,7-dichlorobenzo[e][1,2,4]triazine](/img/structure/B8612817.png)



![4-[(7-Phenylheptyl)amino]benzoic acid](/img/structure/B8612836.png)


